molecular formula C16H10BrClN4 B1357205 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 919973-69-6

8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No.: B1357205
CAS No.: 919973-69-6
M. Wt: 373.63 g/mol
InChI Key: HGHGSOBPNPCMHF-UHFFFAOYSA-N
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Safety and Hazards

Individuals who initiate use of these substances are likely to be at risk of developing substance use disorder, overdose, and death at rates similar to that of other sedative hypnotics .

Future Directions

Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .

Mechanism of Action

Target of Action

The primary target of 1-demethyl phenazolam, a triazole analogue of the benzodiazepine class, is the central nervous system (CNS). It acts on the gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor .

Mode of Action

1-demethyl phenazolam enhances the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . It binds to the GABA-A receptor, increasing the frequency of the chloride channel opening within the receptor complex. This action allows more chloride ions to enter the neuron, making it more resistant to excitation .

Biochemical Pathways

The compound’s action on the GABA-A receptor affects several biochemical pathways. By enhancing GABAergic inhibition through increasing the frequency of chloride channel opening, it leads to hyperpolarization of neurons and a decrease in neuronal excitability. This action can affect various downstream effects, including sedation, hypnosis, and anxiolysis .

Pharmacokinetics

The onset of action is typically fast, and the half-life can vary .

Result of Action

The result of 1-demethyl phenazolam’s action is a decrease in anxiety, sedation, muscle relaxation, and prevention of seizures . It is generally used as a sedative to treat severe insomnia .

Action Environment

Environmental factors such as the presence of other drugs, patient’s age, liver function, and genetic factors can influence the compound’s action, efficacy, and stability. For example, co-administration with other CNS depressants can enhance its effects, while liver impairment can prolong its half-life .

Biochemical Analysis

Biochemical Properties

8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity . Additionally, this compound interacts with various enzymes involved in its metabolism, such as cytochrome P450 enzymes in the liver .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission, which results in reduced neuronal excitability . This compound also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and release. Furthermore, this compound impacts cellular metabolism by affecting the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with GABA receptors. By binding to the benzodiazepine site on the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . This results in the inhibition of neuronal firing and a calming effect on the central nervous system. Additionally, this compound may inhibit or activate specific enzymes, further modulating its effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it may degrade when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to tolerance, where higher doses are required to achieve the same effect . Additionally, chronic use may result in alterations in cellular function, such as changes in receptor density and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, it can cause muscle relaxation, ataxia, and respiratory depression . Toxic effects, such as hepatotoxicity and neurotoxicity, have been observed at very high doses . These findings highlight the importance of dose optimization to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of the compound. The interaction of this compound with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to reach its target sites in the central nervous system . The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, influencing its localization and duration of action .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cytoplasm and membrane-bound compartments, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, where it can interact with its target biomolecules . The localization of the compound within these compartments influences its ability to modulate cellular processes and exert its pharmacological effects .

Preparation Methods

The synthesis of 1-demethyl Phenazolam involves several chemical reactions. The most general approaches for the synthesis of phenazines, which include 1-demethyl Phenazolam, are:

  • Wohl–Aue method
  • Beirut method
  • Condensation of 1,2-diaminobenzenes with 2C-units
  • Reductive cyclization of diphenylamines
  • Oxidative cyclization of 1,2-diaminobenzene/diphenylamines
  • Pd-catalyzed N-arylation
  • Multicomponent approaches

These methods require specific reaction conditions and reagents, and the process is typically carried out in a laboratory setting with appropriate chemical equipment and safety measures .

Chemical Reactions Analysis

1-demethyl Phenazolam undergoes various chemical reactions, including:

  • Oxidation : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
  • Substitution : This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN4/c17-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)18)19-8-15-21-20-9-22(14)15/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHGSOBPNPCMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=CN2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016894
Record name 1-demethyl phenazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919973-69-6
Record name 1-demethyl phenazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 2
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 3
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 4
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 5
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 6
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

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